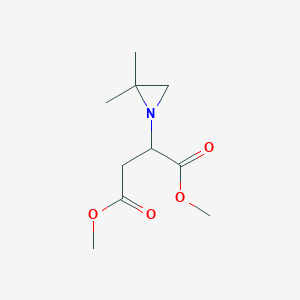
Dimethyl 2-(2,2-dimethylaziridin-1-yl)butanedioate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dimethyl 2-(2,2-dimethylaziridin-1-yl)butanedioate is an organic compound with the molecular formula C10H17NO4 It is a derivative of butanedioic acid, featuring an aziridine ring, which is a three-membered nitrogen-containing ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 2-(2,2-dimethylaziridin-1-yl)butanedioate typically involves the reaction of dimethyl butanedioate with 2,2-dimethylaziridine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of catalysts and specific solvents to optimize the yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The reaction conditions are carefully monitored to maintain consistency and quality. The use of advanced purification techniques, such as distillation and crystallization, ensures that the final product meets the required specifications.
化学反应分析
Types of Reactions
Dimethyl 2-(2,2-dimethylaziridin-1-yl)butanedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of amines and other derivatives.
Substitution: The aziridine ring can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can react with the aziridine ring under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can lead to a variety of new compounds with different functional groups.
科学研究应用
Dimethyl 2-(2,2-dimethylaziridin-1-yl)butanedioate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: The compound’s reactivity makes it useful in the study of enzyme mechanisms and protein interactions.
Medicine: Research into its potential as a pharmaceutical intermediate is ongoing. Its ability to form stable derivatives makes it a candidate for drug development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
作用机制
The mechanism by which Dimethyl 2-(2,2-dimethylaziridin-1-yl)butanedioate exerts its effects involves the interaction of the aziridine ring with various molecular targets. The ring strain in the aziridine makes it highly reactive, allowing it to participate in a range of chemical reactions. These interactions can lead to the formation of covalent bonds with nucleophiles, affecting biological pathways and chemical processes.
相似化合物的比较
Similar Compounds
Dimethyl butanedioate: A simpler ester of butanedioic acid without the aziridine ring.
2,2-Dimethylaziridine: The aziridine component without the butanedioate ester.
Aziridine-1-carbaldehyde oxime: Another aziridine derivative with different functional groups.
Uniqueness
Dimethyl 2-(2,2-dimethylaziridin-1-yl)butanedioate is unique due to the combination of the aziridine ring and the butanedioate ester. This dual functionality allows it to participate in a wider range of chemical reactions compared to its simpler counterparts. Its reactivity and stability make it a valuable compound for research and industrial applications.
属性
CAS 编号 |
53823-79-3 |
|---|---|
分子式 |
C10H17NO4 |
分子量 |
215.25 g/mol |
IUPAC 名称 |
dimethyl 2-(2,2-dimethylaziridin-1-yl)butanedioate |
InChI |
InChI=1S/C10H17NO4/c1-10(2)6-11(10)7(9(13)15-4)5-8(12)14-3/h7H,5-6H2,1-4H3 |
InChI 键 |
MBFHFISTFQKICM-UHFFFAOYSA-N |
规范 SMILES |
CC1(CN1C(CC(=O)OC)C(=O)OC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[(3-Chlorophenoxy)methylidene]-2-benzofuran-1(3H)-one](/img/structure/B14648717.png)


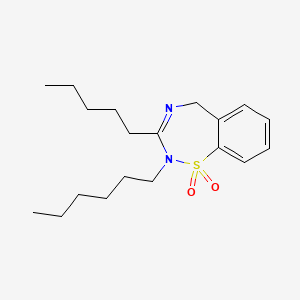
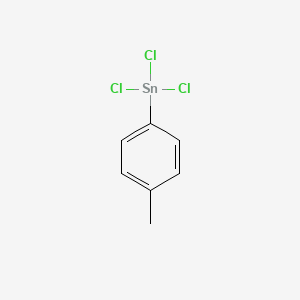

![4-Methyl-1-[2-(4-methylphenyl)ethyl]cyclohexan-1-ol](/img/structure/B14648760.png)
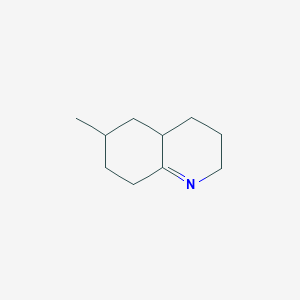

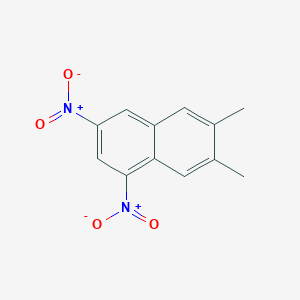
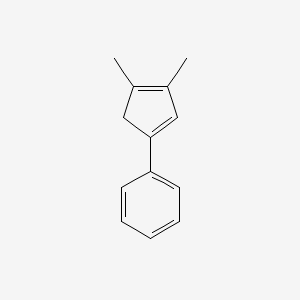
![1-(Bromomethyl)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane](/img/structure/B14648787.png)
![N,N-Dimethyl-4-[(propan-2-yl)oxy]-1H-indole-3-carboxamide](/img/structure/B14648792.png)
![(2R)-3-[(1,3-Thiazol-2-yl)oxy]propane-1,2-diol](/img/structure/B14648803.png)
